molecular formula C7H15N3O3 B1447741 tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate CAS No. 479079-15-7

tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate

Cat. No. B1447741
M. Wt: 189.21 g/mol
InChI Key: HPWSTQITVJEUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate” is a chemical compound that is used in the synthesis of phosphatidyl ethanolamines and ornithine . It is also used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Synthesis Analysis

The synthesis of tert-butyl carbamates involves the reaction of amines with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Chemical Reactions Analysis

The Boc group in “tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate” can be removed under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .

Scientific Research Applications

  • Enantioselective Synthesis of Carbocyclic Analogs of Nucleotides : tert-Butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is crucial for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, important in nucleotide research (Ober, Marsch, Harms, & Carell, 2004).

  • Preparation of Polyamide Derivatives : The synthesis of penta-N-protected polyamide 1, a derivative of thermopentamine containing five independently removable amino-protecting groups, involves the use of tert-butyl N-{9-allyl-16-azido-13-(trifluoroacetyl)-4-[2-(trimethylsilyl)ethylsulfonyl]-4,9,13-triazahexadecyl]carbamate (Pak & Hesse, 1998).

  • Intermediate in Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291) (Zhao, Guo, Lan, & Xu, 2017).

  • Enzymatic Kinetic Resolution for Chiral Compounds : The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a key intermediate to chiral organoselenanes and organotelluranes, was achieved using Candida antarctica lipase B (Piovan, Pasquini, & Andrade, 2011).

  • High-Performance Liquid Chromatographic Separation : Tert-butyl (N-hydroxy) carbamate has been used as a co-modifier in cyclodextrin-modified mobile phases for the separation of polyaromatic hydrocarbons (Husain, Christian, & Warner, 1995).

Safety And Hazards

The safety data sheet for a similar compound, tert-Butyl carbamate, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

properties

IUPAC Name

tert-butyl N-(2-amino-2-hydroxyiminoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3/c1-7(2,3)13-6(11)9-4-5(8)10-12/h12H,4H2,1-3H3,(H2,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWSTQITVJEUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate

CAS RN

479079-15-7
Record name tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate
Reactant of Route 2
tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate
Reactant of Route 3
tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.